molecular formula C10H6BrFN2O B8362379 6-Bromo-7-fluoro-2,5-dimethyl-1,3-benzoxazole-4-carbonitrile

6-Bromo-7-fluoro-2,5-dimethyl-1,3-benzoxazole-4-carbonitrile

Cat. No.: B8362379
M. Wt: 269.07 g/mol
InChI Key: GDXWYRAMPFCUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-fluoro-2,5-dimethyl-1,3-benzoxazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6BrFN2O and its molecular weight is 269.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

6-bromo-7-fluoro-2,5-dimethyl-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C10H6BrFN2O/c1-4-6(3-13)9-10(8(12)7(4)11)15-5(2)14-9/h1-2H3

InChI Key

GDXWYRAMPFCUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1Br)F)OC(=N2)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylethylamine (22 ml, 0.126 mmol) was added to an ethyl acetate (400 ml) solution of 2-amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile (I-75) (8.85 g, 36.1 mmol), cooled with ice, then acetyl chloride (3.85 ml, 54.2 mmol) was dropwise added, followed by stirring as such for 14 hours with gradually heating up to room temperature. With cooling with ice, aqueous saturated ammonium chloride solution was added, and the organic layer was collected. This was washed with saturated brine, dried over anhydrous sodium sulfate, then the solvent was evaporated away under reduced pressure. The resulting residue was suspended in toluene (500 ml), a catalytic amount of p-toluenesulfonic acid was added, followed by heating under reflux for 3 hours with a Dean-Stark device. After cooling, the solvent was evaporated away, the resulting residue was dissolved in ethyl acetate, washed with water. After drying over anhydrous sodium sulfate, the solvent was evaporated away under reduced pressure, the precipitated crystal was washed with isopropyl ether, then collected by filtration to obtain the entitled compound (7.07 g, 73%) as a colorless solid.
Quantity
3.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.85 g
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
73%

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